3-cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine
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Overview
Description
3-Cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a heterocyclic compound with a molecular formula of C10H17N3. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 1-methyl-4-propyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a propyl group.
5-Amino-3-cyclopropyl-1H-pyrazole: Similar structure but with an amino group at a different position.
Uniqueness
3-Cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-3-4-8-9(7-5-6-7)12-13(2)10(8)11/h7H,3-6,11H2,1-2H3 |
InChI Key |
FRHJLYQKAZHUMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C2CC2)C)N |
Origin of Product |
United States |
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